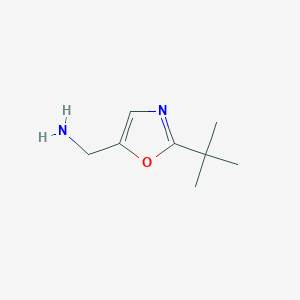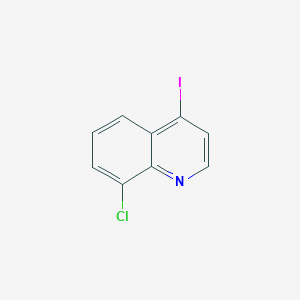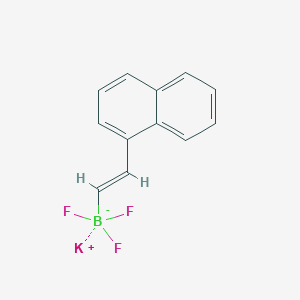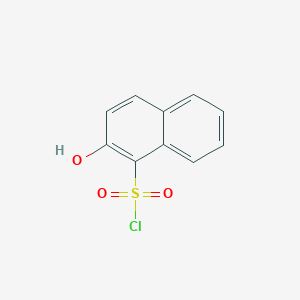
2-Hydroxynaphthalene-1-sulfonylchloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxynaphthalene-1-sulfonylchloride is an organic compound derived from naphthalene. It is characterized by the presence of a hydroxyl group at the second position and a sulfonyl chloride group at the first position of the naphthalene ring. This compound is widely used in organic synthesis due to its reactivity and ability to introduce sulfonyl groups into other molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Hydroxynaphthalene-1-sulfonylchloride can be synthesized through the sulfonation of 2-hydroxynaphthalene followed by chlorination. The process typically involves the following steps:
Sulfonation: 2-Hydroxynaphthalene is treated with sulfuric acid to introduce the sulfonic acid group at the first position.
Chlorination: The resulting 2-hydroxynaphthalene-1-sulfonic acid is then reacted with thionyl chloride or phosphorus pentachloride to replace the hydroxyl group with a chlorine atom, forming this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxynaphthalene-1-sulfonylchloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, such as amines, alcohols, or thiols, to form sulfonamides, sulfonates, or sulfonothioates, respectively.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form 2-hydroxynaphthalene-1-sulfonic acid.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Amines: React with this compound to form sulfonamides under mild conditions.
Alcohols: React to form sulfonates, often requiring a base to neutralize the hydrochloric acid byproduct.
Thiols: Form sulfonothioates, typically under basic conditions.
Major Products
Sulfonamides: Formed by reaction with amines.
Sulfonates: Formed by reaction with alcohols.
Sulfonothioates: Formed by reaction with thiols.
Aplicaciones Científicas De Investigación
2-Hydroxynaphthalene-1-sulfonylchloride is used in various scientific research applications:
Chemistry: As a reagent for introducing sulfonyl groups into organic molecules, facilitating the synthesis of sulfonamides, sulfonates, and other derivatives.
Biology: Used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: Employed in the synthesis of pharmaceutical compounds, particularly sulfonamide-based drugs with antibacterial properties.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-hydroxynaphthalene-1-sulfonylchloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various functional groups. This reactivity is exploited in organic synthesis to introduce sulfonyl groups into target molecules, thereby modifying their chemical and physical properties.
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxynaphthalene-1-sulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfonyl chloride group.
1-Hydroxynaphthalene-2-sulfonylchloride: Isomer with the hydroxyl and sulfonyl chloride groups at different positions.
2-Naphthol: Lacks the sulfonyl chloride group, making it less reactive in certain types of reactions.
Uniqueness
2-Hydroxynaphthalene-1-sulfonylchloride is unique due to its dual functional groups, which provide a combination of reactivity and versatility in organic synthesis. The presence of both a hydroxyl group and a sulfonyl chloride group allows for a wide range of chemical transformations, making it a valuable reagent in various fields of research and industry.
Propiedades
Fórmula molecular |
C10H7ClO3S |
|---|---|
Peso molecular |
242.68 g/mol |
Nombre IUPAC |
2-hydroxynaphthalene-1-sulfonyl chloride |
InChI |
InChI=1S/C10H7ClO3S/c11-15(13,14)10-8-4-2-1-3-7(8)5-6-9(10)12/h1-6,12H |
Clave InChI |
GBZYXVOKWMCNSK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=C2S(=O)(=O)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-bromo-2H,3H-furo[3,2-b]pyridin-3-amine dihydrochloride](/img/structure/B13468522.png)
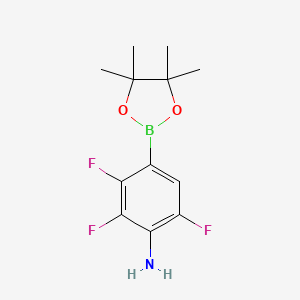
![1-[2-(methylamino)ethyl]-1H-imidazole-4-carboxylic acid dihydrochloride](/img/structure/B13468537.png)

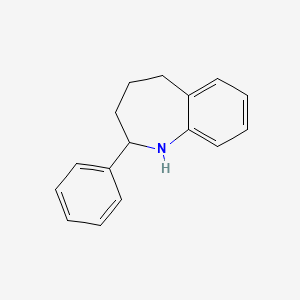
![methyl({[1-(propan-2-yl)-1H-imidazol-2-yl]methyl})amine dihydrochloride](/img/structure/B13468570.png)
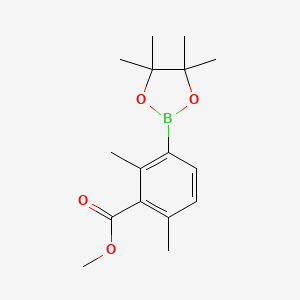
![4-(Methoxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride](/img/structure/B13468578.png)
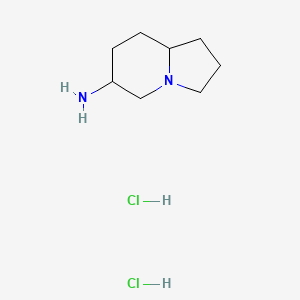
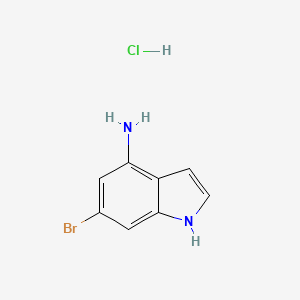
![methyl 7-bromo-3H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B13468593.png)
